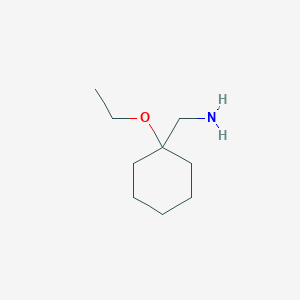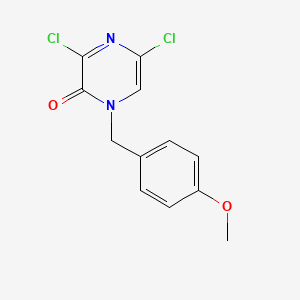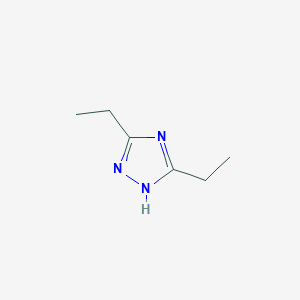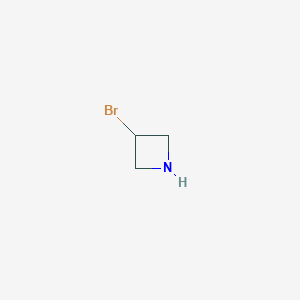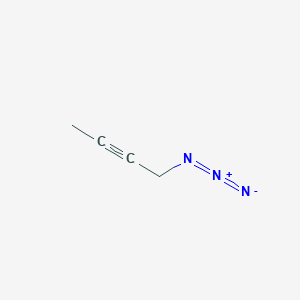
1-Azidobut-2-yne
Vue d'ensemble
Description
1-Azidobut-2-yne is a versatile reagent used in organic synthesis. It is a highly reactive alkyne that is a key intermediate in a variety of reactions and can be used to synthesize a wide range of compounds. The reactivity of this molecule is due to its terminal azide group, which makes it an attractive reagent for a variety of applications.
Applications De Recherche Scientifique
Scientific Research Applications of 1-Azidobut-2-yne
Vibrational Spectra and Conformational Analysis
- 1-Azidobut-2-yne exhibits diverse conformations, impacting its vibrational spectra and chemical properties. Gatial et al. (2000) studied its conformations and vibrational spectra, finding that it exists in five distinct conformations. This conformational flexibility is significant in understanding its chemical behavior and potential applications in various fields, including materials science and molecular engineering (Gatial et al., 2000).
Synthesis and Biological Activity in Pharmaceutical Research
- An azido derivative of paclobutrazol, synthesized for photoaffinity labeling, highlights the utility of azido compounds like 1-Azidobut-2-yne in creating bioactive molecules. Hallahan et al. (1988) demonstrated its binding to cytochrome P-450, emphasizing the role of azido compounds in medicinal chemistry and drug design (Hallahan et al., 1988).
Photoaffinity Labeling and Target Identification
- Azido-atrazine, a related azido compound, has been used in photoaffinity labeling to identify herbicide receptor proteins in chloroplast membranes. Pfister et al. (1981) utilized azido-atrazine to covalently attach radioactive inhibitors to thylakoid membranes, a method that could be mirrored in research using 1-Azidobut-2-yne for similar bioanalytical applications (Pfister et al., 1981).
Chemical Synthesis and Click Chemistry
- 1-Azidobut-2-yne's azido group makes it a prime candidate for use in click chemistry, a powerful tool in synthetic chemistry. Tornøe et al. (2002) demonstrated the utility of azides in copper(I)-catalyzed 1,3-dipolar cycloadditions, forming 1H-[1,2,3]-triazoles. This underscores the potential of 1-Azidobut-2-yne in facilitating rapid and selective chemical syntheses (Tornøe et al., 2002).
Propriétés
IUPAC Name |
1-azidobut-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c1-2-3-4-6-7-5/h4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZESGWULSKETGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575992 | |
| Record name | 1-Azidobut-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azidobut-2-yne | |
CAS RN |
105643-77-4 | |
| Record name | 1-Azidobut-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





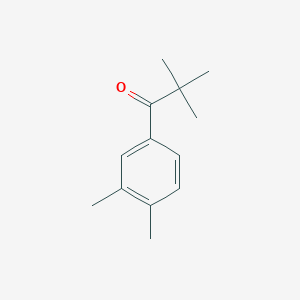
![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)
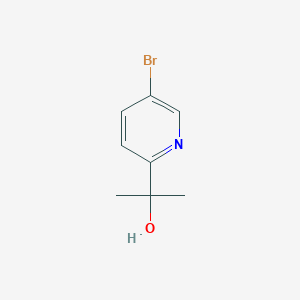
![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)

